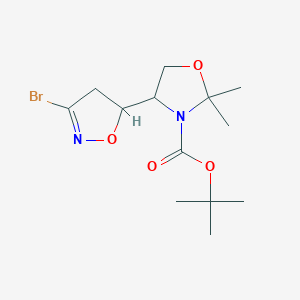
3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline(MixtureofDiastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline (Mixture of Diastereomers) is a complex organic compound that belongs to the class of isoxazolines. Isoxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the third position and a tert-butoxycarbonyl-protected oxazolidine moiety at the fifth position. The compound exists as a mixture of diastereomers due to the presence of chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkenes. The nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent such as tert-butyl hypochlorite. The cycloaddition reaction proceeds under mild conditions, often at room temperature, and yields the isoxazoline ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the compound may involve techniques such as column chromatography and recrystallization to obtain the desired diastereomeric mixture .
化学反応の分析
Types of Reactions
3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The isoxazoline ring can be oxidized to form isoxazole derivatives.
Reduction Reactions: The compound can be reduced to form isoxazolidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of 3-substituted isoxazolines.
Oxidation: Formation of isoxazole derivatives.
Reduction: Formation of isoxazolidine derivatives.
科学的研究の応用
3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in cancer cells, leading to the disruption of glycolysis and induction of cell death. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways .
類似化合物との比較
Similar Compounds
3-Bromo-5-isoxazoline: Lacks the oxazolidine moiety.
5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline: Lacks the bromine atom.
3,5-Disubstituted isoxazolines: Various substituents at positions 3 and 5.
Uniqueness
3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline is unique due to the combination of the bromine atom and the oxazolidine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications .
特性
分子式 |
C13H21BrN2O4 |
|---|---|
分子量 |
349.22 g/mol |
IUPAC名 |
tert-butyl 4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H21BrN2O4/c1-12(2,3)19-11(17)16-8(7-18-13(16,4)5)9-6-10(14)15-20-9/h8-9H,6-7H2,1-5H3 |
InChIキー |
FYORQHOQPZBLLJ-UHFFFAOYSA-N |
正規SMILES |
CC1(N(C(CO1)C2CC(=NO2)Br)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate](/img/structure/B15125070.png)

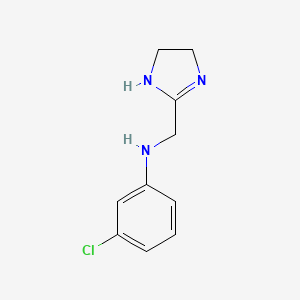
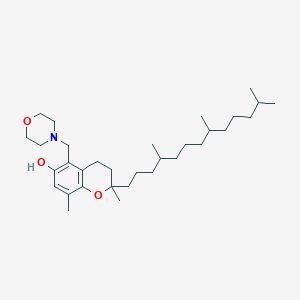
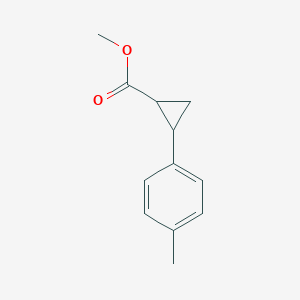
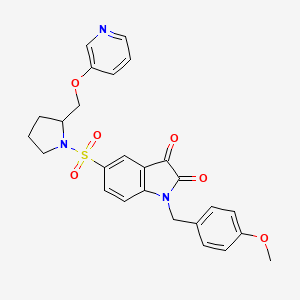
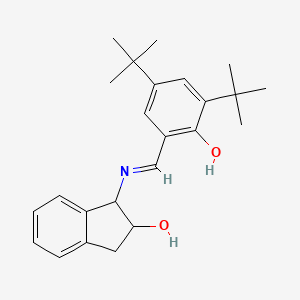
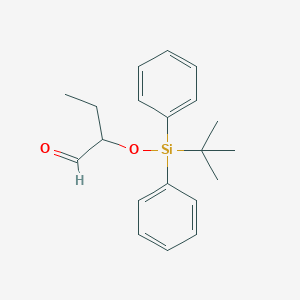
![Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B15125118.png)
![S-[2-(N7-guanyl)ethyl]GSH](/img/structure/B15125122.png)
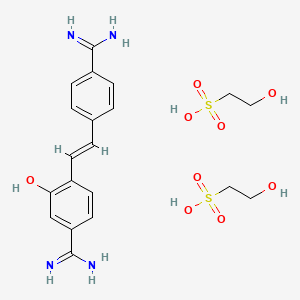
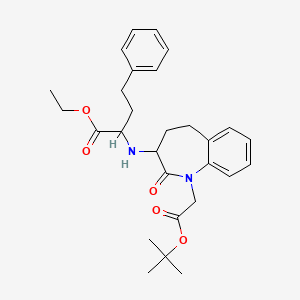
![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B15125155.png)

